
4,15-Isoatriplicolide methylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,15-Isoatriplicolide methylacrylate is a germacrane-type sesquiterpene lactone. This compound is known for its cytotoxic properties, particularly against the MCF-7 human breast cancer cell line . It is derived from natural sources, specifically from plants in the Compositae family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,15-Isoatriplicolide methylacrylate involves several steps, starting from naturally occurring sesquiterpenes. The detailed synthetic routes and reaction conditions are often proprietary and specific to research laboratories. it generally involves the esterification of 4,15-Isoatriplicolide with methacrylic acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. The compound is typically produced in small quantities for scientific research rather than large-scale industrial applications .
Chemical Reactions Analysis
Types of Reactions
4,15-Isoatriplicolide methylacrylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can reduce double bonds or other functional groups, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially creating derivatives with different activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4,15-Isoatriplicolide methylacrylate has several scientific research applications:
Chemistry: It is used as a model compound to study sesquiterpene lactones and their reactivity.
Biology: Its cytotoxic properties make it a valuable tool for studying cancer cell biology, particularly in breast cancer research.
Medicine: Research into its cytotoxic effects could lead to the development of new anticancer therapies.
Mechanism of Action
The mechanism of action of 4,15-Isoatriplicolide methylacrylate involves its interaction with cellular components, leading to cytotoxic effects. It targets specific pathways in cancer cells, inducing apoptosis (programmed cell death). The exact molecular targets and pathways are still under investigation, but its ability to disrupt cellular processes is well-documented .
Comparison with Similar Compounds
4,15-Isoatriplicolide methylacrylate is unique among sesquiterpene lactones due to its specific structure and cytotoxic properties. Similar compounds include:
4,15-Isoatriplicolide angelate: Another sesquiterpene lactone with similar cytotoxic properties.
Budlein A: Known for its anti-inflammatory and cytotoxic activities.
1α-Acetoxypinnatifidin: Exhibits cytotoxic effects against various cancer cell lines.
Properties
CAS No. |
133559-38-3 |
|---|---|
Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h7,13-14,16H,1,3-4,6,8H2,2,5H3/t13-,14-,16+,19-/m1/s1 |
InChI Key |
FDLLEBFMOIHMNM-GTACMHHNSA-N |
Isomeric SMILES |
CC(=C)C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)C(=C)C[C@@H]3[C@@H]1C(=C)C(=O)O3)C |
Canonical SMILES |
CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=C)CC3C1C(=C)C(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


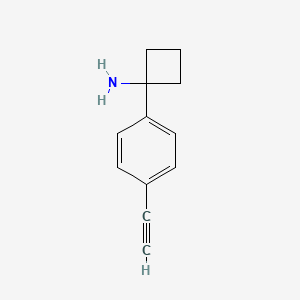

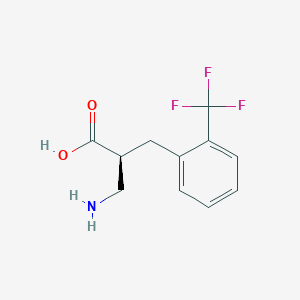


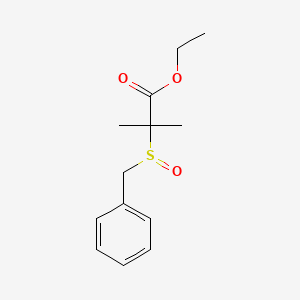
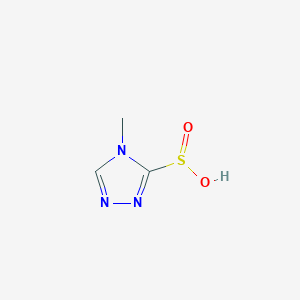

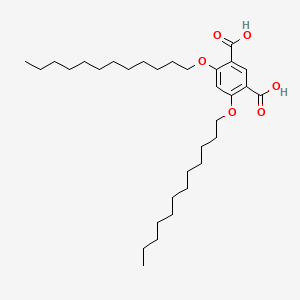
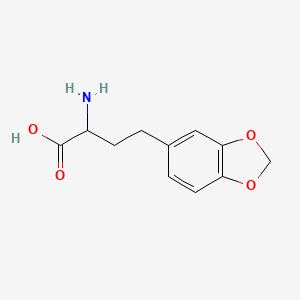
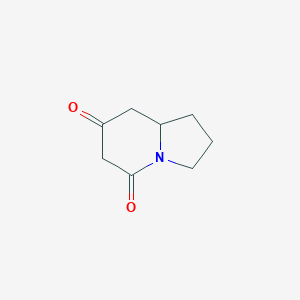

![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12964105.png)

